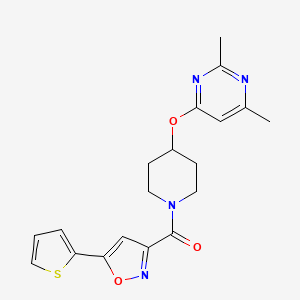
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone , often referred to as compound A , is a complex organic molecule with significant potential in various biological applications. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Compound A has a molecular formula of C19H23N5O2S and a molecular weight of approximately 371.441 g/mol. The compound features a pyrimidine core , a piperidine ring , and an isoxazole moiety attached to a thiophene group, which contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features to compound A exhibit various biological activities, including:
- Antioxidant Activity : Compounds with pyrimidine and piperidine structures have shown the ability to scavenge free radicals, potentially preventing oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies suggest that compound A may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity : Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with isoxazole rings have demonstrated cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, modulating their activity and offering therapeutic benefits in diseases such as diabetes or cancer.
Synthesis of Compound A
The synthesis of compound A typically involves several key steps:
- Formation of the Pyrimidine Intermediate : The reaction of 2,6-dimethylpyrimidine with a halogenating agent introduces the oxy group.
- Piperidine Ring Formation : This is achieved through cyclization reactions involving suitable precursors.
- Coupling Reaction : The pyrimidine intermediate is coupled with the piperidine ring under controlled conditions.
- Introduction of the Isoxazole Moiety : This step involves reactions that form the isoxazole ring, completing the synthesis.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of compound A found that it inhibited the growth of pancreatic cancer cells (IC50 = 0.58 µM), suggesting its potential as an anticancer agent. The mechanism was linked to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .
Case Study 2: Antimicrobial Evaluation
In vitro tests demonstrated that compound A exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound B | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Compound C | Pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| Compound D | Fluorinated pyrimidine used in cancer therapy | Anticancer activity |
This table highlights how structural similarities can influence biological activity, suggesting that modifications in functional groups can enhance or alter therapeutic effects.
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-10-18(21-13(2)20-12)25-14-5-7-23(8-6-14)19(24)15-11-16(26-22-15)17-4-3-9-27-17/h3-4,9-11,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXRXCGARBXASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













